molecular formula C16H21N3O2 B2990112 1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1172394-81-8

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2990112
CAS No.: 1172394-81-8
M. Wt: 287.363
InChI Key: XRUIVBOUMVXFPZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods

    Research has shown innovative approaches to synthesizing derivatives related to "1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea," highlighting efficient methodologies for producing urea and thiourea derivatives through reactions involving 2-indolinone, aromatic aldehyde, and urea or thiourea. This process offers good yields without the need for chromatography, indicating a promising route for synthesizing similar compounds efficiently (Yan, Lei, & Hu, 2014).

  • Reactivity and Mechanistic Insights

    Studies on the chemistry of urea derivatives reveal insights into their reactivity patterns, including reactions with acyloins and butane-2,3-dione in acid solutions. Understanding these reactions provides a basis for developing new chemical transformations and elucidating reaction mechanisms (Butler & Hussain, 1981).

Biomedical Applications

  • Anticancer Potential

    Functionalization of nanotubes with (3-oxoindolin-2-ylidene) urea derivatives has been investigated for its anti-gastric cancer properties. This approach represents a novel strategy in cancer therapy, showcasing the potential of such compounds in biomedical applications (Keshel et al., 2013).

  • Neuroprotective Agents

    Certain derivatives have been evaluated for their anticonvulsant activities, suggesting a neuroprotective role. This highlights the potential therapeutic applications of these compounds in treating neurological disorders (Masereel et al., 1997).

Properties

IUPAC Name

1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIVBOUMVXFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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